1-(But-3-en-1-yl)-4-fluorobenzene
Description
1-(But-3-en-1-yl)-4-fluorobenzene (CAS RN: 405-69-6) is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the para position and a but-3-en-1-yl group. The but-3-en-1-yl moiety introduces an allylic double bond, making the compound reactive in cross-coupling and functionalization reactions. Its molecular formula is C₁₀H₁₁F, with a molecular weight of 150.19 g/mol.
The compound is synthesized via alkylation or cross-coupling methodologies. For instance, describes its preparation through radical clock experiments, where 1-(but-3-en-1-yl)-2-chlorobenzene is used as a precursor . Its structural identity is confirmed by ¹H NMR spectroscopy, as shown in , which highlights characteristic peaks for the vinyl protons (δ ~5.0–5.8 ppm) and aromatic fluorine coupling . The compound’s reactivity is attributed to the allyl group, enabling participation in cycloadditions, hydrogenation, or polymerizations.

Properties
IUPAC Name |
1-but-3-enyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFFAIJCWQUVINB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382042 | |
| Record name | 1-(But-3-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2248-13-7 | |
| Record name | 1-(3-Buten-1-yl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2248-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(But-3-en-1-yl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-3-en-1-yl)-4-fluorobenzene typically involves the alkylation of 4-fluorobenzene with a but-3-en-1-yl halide under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the 4-fluorobenzene, followed by the addition of the but-3-en-1-yl halide to form the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation process, ensuring high efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions: 1-(But-3-en-1-yl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The double bond in the but-3-en-1-yl group can be oxidized to form epoxides or diols using oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The double bond can be reduced to a single bond using hydrogenation with catalysts such as palladium on carbon (Pd/C).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide (NaOMe) in methanol.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO4
Reduction: Hydrogen gas (H2), Pd/C
Substitution: NaOMe, methanol
Major Products Formed:
Oxidation: Epoxides, diols
Reduction: Saturated alkyl derivatives
Substitution: Various substituted benzene derivatives
Scientific Research Applications
Chemical Synthesis
Building Block in Organic Chemistry
1-(But-3-en-1-yl)-4-fluorobenzene serves as a crucial building block in the synthesis of more complex organic molecules. Its structure allows for various chemical transformations, including oxidation, reduction, and substitution reactions.
| Reaction Type | Common Reagents | Products Formed |
|---|---|---|
| Oxidation | m-Chloroperbenzoic acid, OsO₄ | Epoxides, diols |
| Reduction | Hydrogen gas (H₂), Pd/C | Saturated alkyl derivatives |
| Substitution | Sodium methoxide (NaOMe) | Various substituted benzene derivatives |
The compound's reactivity is influenced by the presence of the fluorine atom, which imparts distinct electronic properties that can enhance its utility in synthetic pathways.
Biological Applications
Potential in Medicinal Chemistry
Research has indicated that this compound may interact with biological macromolecules, influencing their functions and offering potential applications in drug development. Studies have explored its interactions with enzymes and receptors, suggesting that it could lead to novel therapeutic agents.
For example, the compound's structural features allow it to act as a bioisostere for certain functional groups in drug candidates, enhancing metabolic stability while maintaining biological activity. The incorporation of fluorine into drug molecules is known to improve pharmacokinetic properties, making this compound a candidate for further investigation in pharmaceutical research .
Material Science
Applications in Polymer Chemistry
The unique properties of this compound also extend to material science. Its ability to undergo polymerization reactions can be exploited in the development of novel materials with tailored properties. Fluorinated polymers are particularly valuable due to their enhanced thermal stability and chemical resistance.
Recent studies have demonstrated that incorporating fluorinated compounds into polymer matrices can significantly improve their performance in applications such as coatings and electronic devices. The increased hole mobility observed in fluorinated conjugated polymers suggests potential uses in organic photovoltaic cells .
Case Studies
Catalytic Reactions Involving this compound
A notable case study involved the use of this compound in Sc(OTf)₃-catalyzed direct allylation reactions. The study found that this compound could effectively participate in allylation processes with high yields, showcasing its utility as a reactive intermediate .
Another investigation highlighted its role in synthesizing various substituted products under mild conditions, emphasizing its versatility and efficiency as a synthetic reagent. This aligns with the growing trend of utilizing fluorinated compounds to enhance reaction outcomes in organic synthesis .
Mechanism of Action
The mechanism of action of 1-(But-3-en-1-yl)-4-fluorobenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, while the but-3-en-1-yl group can undergo further chemical modifications. These interactions and modifications can influence the compound’s reactivity and biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare 1-(but-3-en-1-yl)-4-fluorobenzene with structurally related fluorobenzene derivatives, focusing on molecular features, synthesis, and applications.
Key Observations:
Structural Diversity :
- Aliphatic vs. Aromatic Substituents : While this compound has an allyl group, 1-(3-bromoprop-1-yn-1-yl)-4-fluorobenzene () features a propargyl bromide substituent, enhancing its utility in click chemistry .
- Halogen Variation : The 4-chlorobutyl derivative () replaces the allyl group with a chlorinated chain, enabling nucleophilic substitution in drug synthesis .
Reactivity and Applications :
- Pharmaceutical Intermediates : Compounds like 1-(1-bromoethyl)-4-fluorobenzene () and 1-[4-chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene () are pivotal in synthesizing CNS-targeting drugs due to their electrophilic halogens .
- Material Science : The difluoro-diene compound () exhibits extended conjugation, making it suitable for organic electronics .
Physical Properties :
- State and Purity : 1-(3-bromoprop-1-yn-1-yl)-4-fluorobenzene is reported as a liquid with 95% purity (), whereas the hydrochloride derivative () is a solid salt with >99% purity for precise synthetic applications .
Synthetic Methodologies: Radical-based approaches () contrast with classical alkylation () or Mitsunobu reactions (), reflecting adaptability to different reaction conditions .
Biological Activity
1-(But-3-en-1-yl)-4-fluorobenzene is a compound of significant interest in medicinal chemistry and biological research due to its unique structural properties and potential bioactivity. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacokinetics, and applications in drug discovery.
Chemical Structure and Properties
This compound consists of a fluorobenzene ring substituted with a but-3-en-1-yl group. The presence of the fluorine atom enhances the compound's lipophilicity and metabolic stability, making it a valuable candidate for various biological applications.
Target Interactions
The compound is structurally similar to other bioactive molecules, which suggests it may interact with specific biological targets. For instance, compounds with similar structures have been utilized in photoaffinity labeling experiments to study interactions between peptides and their targets. This method leverages the photoreactive nature of such compounds to covalently bond with biomolecules, allowing for detailed mapping of protein interactions.
Biochemical Pathways
Research indicates that this compound may influence several biochemical pathways. Its small molecular size allows for good bioavailability, which is crucial for therapeutic efficacy. The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, potentially leading to the formation of various derivatives that may exhibit distinct biological activities.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored; however, similar compounds have shown favorable absorption and distribution characteristics. The lipophilic nature imparted by the fluorine atom likely contributes to its ability to cross cellular membranes effectively .
Antimicrobial Properties
Preliminary studies suggest that this compound may exhibit antimicrobial activity. For example, compounds within the same chemical class have demonstrated varying degrees of antibacterial effects against different bacterial strains. A comparative analysis of related compounds indicated that modifications in the substituent groups significantly influenced their antimicrobial potency .
| Compound | Concentration (mg/L) | Antibacterial Activity (%) |
|---|---|---|
| E1 | 100 | 57 ± 0.3 |
| F1 | 50 | 41 ± 1.9 |
| E2 | 50 | 30 ± 1.3 |
This table illustrates the antibacterial activities observed for structurally similar compounds, suggesting potential efficacy for this compound.
Anti-inflammatory and Anticancer Activities
There is emerging interest in the anti-inflammatory and anticancer properties of fluorinated compounds. Studies have indicated that fluorinated derivatives can modulate inflammatory pathways and exhibit cytotoxic effects on cancer cell lines. For instance, compounds with similar fluorinated structures have been shown to inhibit tumor growth in vitro by inducing apoptosis in sensitive cell lines .
Case Studies
Case Study 1: Anticancer Activity
In a study examining the effects of fluorinated compounds on breast cancer cell lines (MCF-7), researchers found that certain derivatives exhibited a biphasic dose-response relationship. At low concentrations, these compounds induced apoptosis, while higher concentrations resulted in a proliferative response due to metabolic byproducts that inhibited cytochrome P450 enzymes involved in drug metabolism .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of related compounds against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the alkyl chain length and branching significantly influenced antibacterial activity, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 1-(But-3-en-1-yl)-4-fluorobenzene, and how can reaction conditions be tailored to improve yield?
- Methodology :
- Friedel-Crafts alkylation : Use 4-fluorobenzene and 3-buten-1-yl chloride with a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor temperature (0–5°C) to minimize side reactions like polymerization of the alkenyl group .
- Silane-mediated coupling : Allylsilanes (e.g., CH₂=CHCH₂SiMe₃) can react with 4-fluorobenzene derivatives in the presence of Sc(OTf)₃ as a catalyst. This method avoids harsh acidic conditions and enhances regioselectivity .
- Key validation : Confirm product purity via GC-MS and compare H NMR spectra (e.g., δ 5.0–6.0 ppm for vinyl protons, δ 6.8–7.2 ppm for aromatic protons) against literature .
Q. How can NMR spectroscopy resolve structural ambiguities in this compound?
- Methodology :
- H NMR : Assign vinyl protons (δ 5.1–5.3 ppm, multiplet) and aromatic protons (δ 6.9–7.1 ppm, doublet due to para-fluorine coupling). Use 2D COSY to confirm connectivity between alkenyl and aromatic moieties .
- F NMR : A singlet near δ -110 ppm confirms the absence of fluorine in competing positions .
- Contradiction resolution : Compare experimental shifts with computational predictions (DFT) to validate assignments .
Q. What safety protocols are critical when handling this compound in the lab?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation of volatile organic compounds.
- Protective equipment : Wear nitrile gloves and safety goggles; avoid prolonged skin contact due to potential irritancy .
- Storage : Store under nitrogen at 2–8°C to prevent degradation of the alkenyl group .
Advanced Research Questions
Q. How can catalytic systems be optimized for stereoselective synthesis of this compound derivatives?
- Methodology :
- Chiral catalysts : Test Pd(0)/BINAP complexes for asymmetric allylation. Analyze enantiomeric excess (ee) via chiral HPLC .
- Solvent effects : Compare polar aprotic solvents (e.g., DMF) vs. non-polar solvents (e.g., toluene) to control reaction kinetics and stereoselectivity .
- Kinetic studies : Use in-situ IR spectroscopy to monitor intermediate formation and adjust catalyst loading (typically 2–5 mol%) .
Q. What computational tools are effective for predicting the reactivity of this compound in radical reactions?
- Methodology :
- DFT calculations : Model bond dissociation energies (BDEs) of the alkenyl C-H bond to predict susceptibility to radical addition. Software: Gaussian 16 with B3LYP/6-311+G(d,p) basis set .
- Molecular docking : For biological studies, use AutoDock Vina to simulate interactions with targets like α7 nicotinic receptors .
Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?
- Methodology :
- X-ray refinement : Use SHELXL for high-resolution data. Key parameters: C-C bond lengths (1.34 Å for vinyl, 1.48 Å for C-F), torsion angles (0–5° deviation from planarity) .
- Twinned crystals : Apply SHELXD for structure solution if data shows pseudo-merohedral twinning .
Q. What strategies address discrepancies in biological activity data for this compound derivatives?
- Methodology :
- Dose-response validation : Replicate assays (e.g., α7 nAChR modulation) across multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to isolate compound-specific effects .
- Metabolite profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .
Data Contradiction Analysis
Q. How to reconcile conflicting NMR and computational data for this compound conformers?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
